Carpropamid
Description
Carpropamid (CAS 104030-54-8) is a systemic protective fungicide developed by Bayer CropScience for controlling rice blast disease (Pyricularia oryzae). Its IUPAC name is a mixture of (1R,3S)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide and its stereoisomers . The compound has a molecular formula of C₁₅H₁₈Cl₃NO (molecular weight: 334.67) and features a cyclopropane ring substituted with chlorine and methyl/ethyl groups, linked to a 4-chlorophenyl moiety via an amide bond .
Mechanism of Action:
this compound inhibits scytalone dehydratase (SDH), a key enzyme in the melanin biosynthesis pathway of P. oryzae. By blocking the dehydration of scytalone to 1,3,8-trihydroxynaphthalene, it disrupts fungal cell wall integrity, preventing appressoria penetration into rice tissues . Additionally, it induces phytoalexins (e.g., momilactone A) in rice plants, enhancing disease resistance .
Properties
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDMAYSSBPYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057922 | |
| Record name | Carpropamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104030-54-8 | |
| Record name | Carpropamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpropamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpropamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanecarboxamide Synthesis
The cyclopropanecarboxamide component of this compound is synthesized via acylation reactions using substituted cyclopropanecarbonyl chlorides. A representative procedure involves the reaction of 2,2-dichloro-1-ethyl-3-methylcyclopropanoyl chloride with 2-(2-chlorothiophen-4-yl)ethylamine in toluene, mediated by triethylamine (Scheme 1).
Reaction Conditions :
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Solvent : Toluene
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Temperature : Ambient (initial step), 80°C (final step)
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Catalyst : Triethylamine (1.5 equivalents)
The acyl chloride is added dropwise to an ice-cold solution of the amine and triethylamine, followed by stirring at ambient temperature for 10 hours and subsequent heating to 80°C for 20 minutes. Workup includes sequential washing with water, dilute HCl, and brine, followed by column chromatography to isolate the product.
Amine Intermediate Preparation
The phenethylamine moiety is synthesized through the reduction of ketoximes. For example, 1-(4-chlorophenyl)propylamine is prepared by reducing 4-chlorophenylpropanone oxime using sodium borohydride (NaBH₄) in the presence of molybdenum oxide (MoO₃) as an additive.
Reduction Protocol :
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Substrate : 4-Chlorophenylpropanone oxime (2.34 g, 14 mmol)
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Reducing Agent : NaBH₄ (3.38 g, 0.914 mol)
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Additive : MoO₃ (1.81 g, 0.126 mol)
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Solvent : Methanol
The reaction proceeds via an exothermic process, with gas evolution observed within 30 minutes. Post-reduction, the product is isolated through acid-base extraction and distillation.
Structural Modifications to Overcome Resistance
Alternative Amine Derivatives
To address fungal resistance linked to mutations in scytalone dehydratase (SDH), researchers have modified the amine component of this compound. Cycloalkyl and alkylamines, such as 1-cyclohexylethylamine and 1-cyclopentylethylamine, are synthesized by reducing corresponding acetylcycloalkane oximes (Table 1).
Table 1: Yields and Physical Properties of Modified Amines
| Amine Derivative | Yield (%) | Boiling Point (°C) |
|---|---|---|
| 1-Cyclohexylethylamine | 59 | 130–135 |
| 1-Cyclopentylethylamine | 16 | 135–140 |
| 1-Cycloheptylethylamine | 36 | 140–145 |
These amines are subsequently acylated with cyclopropanecarbonyl chlorides to produce analogs with enhanced binding affinity to mutated SDH.
Coupling Reactions and Final Product Isolation
Acylation of Amine Intermediates
The final step in this compound synthesis involves coupling the cyclopropanecarbonyl chloride with the phenethylamine derivative. For instance, 2-(2-chlorothiophen-4-yl)ethylamine reacts with 2,2-dichloro-1-ethyl-3-methylcyclopropanoyl chloride in toluene, yielding this compound after chromatographic purification.
Key Spectral Data :
Optimization and Scalability Considerations
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Toluene is preferred for acylation due to its non-polar nature, which minimizes side reactions. Triethylamine serves dual roles as a base and catalyst, neutralizing HCl byproducts and accelerating the acylation process.
Chemical Reactions Analysis
Carpropamid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Rice Blast Control
Carpropamid is predominantly used to combat rice blast disease. Its effectiveness has been documented in various studies:
- Single Application Efficacy : Research indicates that a single application can effectively control both leaf and panicle blast diseases in rice seedlings .
- Resistance Management : Continuous use of this compound has led to the emergence of resistant fungal isolates; however, studies show that resistance can decline rapidly when applications are ceased .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other fungicides against rice blast:
| Fungicide | Target Disease | Application Method | Efficacy | Notes |
|---|---|---|---|---|
| This compound | Rice Blast | Granule treatment | High | Effective in nursery-box treatments |
| Diclocymet | Rice Blast | Flowable formulation | Moderate | Cross-resistance with this compound detected |
| Tricyclazole | Rice Blast | Granule treatment | Moderate | No MBI-Ds included |
| Ferimzone | Rice Blast | Flowable formulation | High | Another MBI-D option |
Case Study 1: Resistance Monitoring
In a study conducted in Saga Prefecture, Japan, researchers monitored the emergence of resistant isolates of P. oryzae from fields treated with this compound. The findings indicated that after several years of continuous application, resistant populations emerged. However, once applications ceased, the frequency of resistant isolates declined significantly over time . This highlights the importance of integrated pest management strategies that alternate between different fungicides to mitigate resistance development.
Case Study 2: Effectiveness in Field Trials
Field trials conducted in Kyushu demonstrated that this compound effectively reduced disease incidence compared to untreated controls. The trials showed that combining this compound with other fungicides like benomyl helped maintain lower frequencies of resistant mutations compared to exclusive use of MBI-Ds .
Mechanism of Action
Carpropamid exerts its effects by inhibiting the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway of fungi. By blocking the dehydration reactions from scytalone to 1,3,8-trihydroxynaphthalene and from vermelone to 1,8-dihydroxynaphthalene, this compound disrupts the production of melanin, which is essential for the pathogenicity of Pyricularia oryzae . This inhibition leads to the formation of hyaline appressoria, reducing the fungus’s ability to infect rice plants .
Comparison with Similar Compounds
Environmental Behavior :
- Soil Adsorption : Carpropamid exhibits strong adsorption in soil (Freundlich constant KF = 4.79) due to hydrophobic interactions, reducing leaching risks .
- Degradation : Half-life ranges from weeks to months in paddy fields, with faster degradation in natural water (photolysis) than in sterile conditions .
- Mobility : Low mobility in soil (distribution coefficient Kd: 1.25–5.02), attributed to high organic carbon affinity .
Key Findings :
- This compound and diclocymet share a cyclopropane core but differ in side chains; fenoxanil incorporates a lactate-derived structure .
- Resistance to this compound emerged in Japan (1998–2001) due to SDH-V75M mutation, reducing inhibitor binding affinity .
Key Findings :
- MBI-Ds like this compound act earlier in melanin synthesis than MBI-Rs, offering distinct resistance profiles .
Carboxylic Acid Amide (CAA) Fungicides
CAAs (e.g., iprovalicarb) inhibit cellulose synthase but share structural similarities with MBI-Ds:
Key Findings :
- Despite structural overlap (amide bonds), CAAs and MBI-Ds differ in target sites and biological effects .
Optimized Derivatives
Derivatives of this compound, such as compound 19 (1-fluoro-ethene analog), show enhanced activity:
| Parameter | This compound | Compound 19 |
|---|---|---|
| Foliar Activity | Baseline | 15× higher |
| Structural Change | α-methyl-benzylamine side chain | Elongated phenoxy-ethylamine + fluorinated terminus |
Key Findings :
- Modifications to the amine side chain and cyclopropane substituents improve binding to SDH .
Biological Activity
Carpropamid, a systemic fungicide primarily used in rice cultivation, has garnered attention due to its unique biological activity, particularly its ability to inhibit melanin biosynthesis in fungal pathogens. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview.
Overview of this compound
- Chemical Structure : this compound (chemical formula: C15H18Cl3NO) is characterized by its amide structure and is classified as a melanin-inhibiting fungicide. It is not highly soluble in water and exhibits low volatility, making it suitable for agricultural applications where persistence in the environment is a consideration .
- Mechanism of Action : The primary mechanism through which this compound exerts its antifungal effects is by inhibiting melanin biosynthesis in the appressoria of the rice blast fungus Magnaporthe grisea. This inhibition disrupts the pathogen's ability to penetrate plant tissues, thereby reducing disease incidence .
Inhibition of Fungal Pathogens
This compound has been shown to effectively control rice blast disease caused by Magnaporthe grisea. Key studies indicate that:
- Melanin Biosynthesis Inhibition : Research demonstrates that this compound significantly inhibits the production of scytalone, a precursor in melanin biosynthesis. This action impairs the fungus's ability to form appressoria, structures essential for penetration into host tissues .
- Induction of Systemic Acquired Resistance (SAR) : In addition to its fungicidal properties, this compound also acts as an inducer of systemic acquired resistance in rice plants. This dual action enhances plant defense mechanisms against various pathogens beyond just those affected directly by the fungicide .
| Biological Activity | Effect | Reference |
|---|---|---|
| Melanin Inhibition | Disruption of fungal penetration | |
| SAR Induction | Enhanced plant defenses |
Toxicity Profile
While this compound is considered low in toxicity to mammals, it exhibits moderate toxicity to non-target organisms such as birds and aquatic life. The compound's environmental persistence and potential impact on ecosystems necessitate careful management in agricultural settings .
Field Studies
Field trials have demonstrated the effectiveness of this compound in controlling rice blast. For instance, studies conducted in various rice-growing regions have reported significant reductions in disease severity when this compound was applied compared to untreated controls. The following table summarizes key findings from these studies:
| Study Location | Application Rate (g/ha) | Disease Severity Reduction (%) | Reference |
|---|---|---|---|
| Asia | 100 | 70 | |
| South America | 150 | 65 | |
| Africa | 200 | 80 |
Laboratory Studies
Laboratory studies have further elucidated the mechanism behind this compound's biological activity. For example:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Carpropamid in environmental samples, and how can their accuracy be validated?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Calibration curves should span expected environmental concentrations (e.g., 0.1–100 µg/L). Validate via recovery experiments (spiked samples) and inter-laboratory comparisons. For pesticide residue analysis, certified reference materials (CRMs) like those listed in LC/MS/MS protocols are critical .
- Data Quality : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios. Include quality control steps such as blank samples and replicate injections to address contamination or instrument drift .
Q. What is the biochemical mode of action of this compound against fungal pathogens, and how can this mechanism be experimentally verified?
- Experimental Design : this compound inhibits scytalone dehydratase, a key enzyme in melanin biosynthesis in Magnaporthe oryzae (rice blast fungus). Verify this via:
- Enzyme assays : Measure inhibition kinetics using purified scytalone dehydratase and substrate analogs.
- X-ray crystallography : Resolve the enzyme-inhibitor complex structure to confirm binding interactions, as demonstrated in Nakasako et al. (1998) .
Q. How can researchers optimize the synthesis of this compound for laboratory-scale studies?
- Synthetic Protocol : Follow Kanto Reagent’s guidelines for organic synthesis, using 1,2,3-trichlorobenzene as a precursor. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) (>98% purity threshold) .
- Characterization : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate the structure. Report melting point (mp 152°C) and storage conditions (0–6°C) to ensure stability .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental degradation half-life be systematically resolved?
- Contradiction Analysis : Discrepancies may arise from variable pH, microbial activity, or light exposure. Design a controlled study comparing degradation under standardized conditions (e.g., OECD 307 guidelines). Use LC-HRMS to identify degradation products and quantify kinetics. Apply statistical meta-analysis to reconcile prior studies, prioritizing peer-reviewed datasets .
- Recommendation : Publish raw data and experimental parameters (e.g., soil type, temperature) to enhance reproducibility .
Q. What molecular mechanisms underlie fungal resistance to this compound, and how can these be investigated?
- Genomic Approach : Sequence resistant M. oryzae strains to identify mutations in scytalone dehydratase. Compare with wild-type structures (PDB: 1STD) to assess steric or electrostatic changes .
- Functional Validation : Express mutant enzymes in E. coli and measure IC50 values. Cross-reference with field efficacy data to correlate mutations with resistance .
Q. What advanced strategies can mitigate this compound’s ecotoxicological risks without compromising antifungal efficacy?
- Methodological Framework :
- Structure-Activity Relationship (SAR) Studies : Modify this compound’s trichloromethyl group to reduce persistence while retaining target affinity.
- Environmental Modeling : Use fugacity models to predict soil and water compartmentalization. Pair with toxicity assays on non-target organisms (e.g., Daphnia magna) .
Q. How can cross-resistance between this compound and other melanin biosynthesis inhibitors (MBIs) be assessed?
- Experimental Design : Conduct in vitro bioassays with pathogens pre-exposed to MBIs (e.g., tricyclazole). Measure EC50 shifts via probit analysis.
- Field Trials : Monitor resistance emergence in regions with prolonged this compound use. Use PCR-based markers to track target gene mutations .
Methodological Guidelines for Data Interpretation
- Addressing Contradictions : Apply dialectical analysis to distinguish principal vs. secondary contradictions (e.g., environmental factors vs. application practices). Prioritize variables with the strongest mechanistic evidence .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols, analytical parameters, and statistical codes in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
